ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
CAS No.:
Cat. No.: VC13883315
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate -](/images/structure/VC13883315.png)
Specification
Molecular Formula | C13H10F3NO3 |
---|---|
Molecular Weight | 285.22 g/mol |
IUPAC Name | ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate |
Standard InChI | InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-6+ |
Standard InChI Key | AZHDVDXWRLOFJB-UXBLZVDNSA-N |
Isomeric SMILES | CCOC(=O)/C(=C/C1=CC(=CC=C1)OC(F)(F)F)/C#N |
SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N |
Canonical SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an α,β-unsaturated ester backbone with a cyano group at the α-position and a 3-(trifluoromethoxy)phenyl substituent at the β-position. The -configuration of the double bond is confirmed by stereochemical descriptors in its IUPAC name and supported by NMR data . Key structural elements include:
-
Ethyl ester group: Enhances solubility in organic solvents.
-
Cyano group: Contributes to electron-withdrawing effects, stabilizing the conjugated system.
-
Trifluoromethoxy phenyl ring: Imparts lipophilicity and metabolic stability due to the fluorine atoms .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 3-(trifluoromethoxy)benzaldehyde under basic conditions.
Reaction Scheme:
-
Conditions:
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Ethanol, reflux (78°C)
-
Reaction Time: 6–8 hours
-
Yield: 70–85% after recrystallization
-
Characterization Techniques
-
NMR Spectroscopy: - and -NMR confirm the -configuration and substituent positions .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 285.22 .
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Intermediate
The compound is a precursor in synthesizing VEGFR-2 inhibitors and anticancer agents. Structural analogs demonstrate:
-
IC Values: 21 μM against HepG2 liver cancer cells.
-
Angiogenesis Inhibition: Molecular docking studies suggest binding affinity to VEGFR-2’s ATP-binding pocket .
Material Science Applications
-
Polymer Synthesis: Serves as a monomer for UV-curable coatings due to its acrylate group.
-
Fluorinated Materials: The trifluoromethoxy group enhances thermal stability and chemical resistance .
Biological and Pharmacological Activities
Antitumor Activity
Derivatives of this compound exhibit dose-dependent cytotoxicity in vitro:
Table 2: Cytotoxicity Data for Analogues
Cell Line | IC (μM) | Substituent | Source |
---|---|---|---|
MCF-7 (Breast) | 18.5 | 4-Difluoromethoxy | |
HepG2 (Liver) | 21.0 | 3-Trifluoromethoxy | |
A549 (Lung) | 24.2 | 4-Trifluoromethyl |
Enzyme Inhibition
-
Cytochrome P450 Inhibition: Moderate inhibition of CYP3A4 (IC = 45 μM), suggesting potential drug-drug interactions.
Comparative Analysis with Structural Analogues
Table 3: Comparison of Key Analogues
Compound | Substituent | Molecular Weight | LogP | IC (HepG2) |
---|---|---|---|---|
Ethyl 2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoate | 4-Difluoromethoxy | 282.24 g/mol | 2.95 | 19.8 μM |
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | 3-Trifluoromethyl | 269.22 g/mol | 3.17 | 22.3 μM |
Target Compound | 3-Trifluoromethoxy | 285.22 g/mol | 3.18 | 21.0 μM |
The trifluoromethoxy group offers a balance of lipophilicity and electronic effects, making it superior to trifluoromethyl and difluoromethoxy analogues in target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume